N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are known for their aromatic heteropolycyclic structure, which includes an imidazole ring fused with a pyrazine ring. This structural configuration imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid under multicomponent condensation conditions . This method is favored for its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high purity and yield. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, are critical in scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and metal catalysts, such as palladium or platinum, are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .
Scientific Research Applications
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another imidazo[1,5-a]pyrazine derivative with similar structural features.
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide: A related compound with a benzamide group.
Uniqueness
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .
Biological Activity
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is a bicyclic heterocyclic compound characterized by its unique structure, which includes a fused imidazole and pyrazine ring system. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C13H12N4
- Molecular Weight : Approximately 228.26 g/mol
- Structural Features : The compound features a methyl group at the nitrogen atom in the 6-position and a phenyl group at the 2-position of the imidazo[1,2-a]pyrazine structure, contributing to its distinct chemical properties and potential biological activities.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It is believed to act as an inhibitor of various kinases involved in signal transduction pathways critical for cancer cell proliferation. For instance, derivatives of this compound have shown activity against ENPP1, a negative regulator of the cGAS-STING pathway, which plays a significant role in immune response and cancer immunotherapy .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens, although specific data on its efficacy against particular strains are still emerging. The potential mechanisms include disruption of cellular processes in microbial organisms, possibly through oxidative stress or membrane disruption .
The biological activity of this compound is thought to involve interaction with specific molecular targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in cellular signaling pathways.
- TLR Activation : Certain analogs have been shown to activate TLR8-dependent NF-κB signaling pathways, which are crucial for immune response modulation .
- Antitumor Mechanisms : Its ability to enhance the expression of genes associated with immune responses suggests a dual role in both direct antitumor activity and immune system stimulation .
Table 1: Summary of Biological Activities
Case Study: ENPP1 Inhibition
A notable study highlighted the optimization of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors. The derivative demonstrated an IC50 value as low as 5.70 nM against ENPP1 while showing minimal inhibition against other related enzymes (ENPP2 and ENPP3). In vivo studies showed that this compound could significantly enhance tumor growth inhibition when used in combination with anti-PD-1 antibodies .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Preclinical Trials : Evaluating its efficacy and safety in animal models before progressing to human trials.
- Structural Modifications : Investigating how modifications to its structure can enhance its biological activity or selectivity.
Properties
CAS No. |
787591-86-0 |
---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H12N4/c1-14-12-13-15-7-8-17(13)9-11(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16) |
InChI Key |
MNBILPRLLJYGPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CN2C1=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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